5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Catalog No.
S1548214
CAS No.
23766-26-9
M.F
C9H8N2O2S
M. Wt
208.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

CAS Number

23766-26-9

Product Name

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

IUPAC Name

5-(4-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

InChI

InChI=1S/C9H8N2O2S/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)

InChI Key

UGHZJAXROLHKEH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=S)O2

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)O2

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)S

The exact mass of the compound 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, CAS 23766-26-9, is a substituted aryl-1,3,4-oxadiazole. This class of sulfur-containing heterocycles is recognized for its utility as corrosion inhibitors and as versatile scaffolds in medicinal and agricultural chemistry. The core structure's value stems from the combined properties of the electron-rich oxadiazole ring and the reactive thiol group, which facilitate strong interactions with metal surfaces and biological targets. The specific substituent on the 5-position aryl ring—in this case, a 4-methoxy group—is a critical determinant of the compound's electronic properties and, consequently, its performance in specific applications.

Substituting 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol with simpler analogs, such as the unsubstituted 5-phenyl or 5-(4-methylphenyl) variants, is often unviable for performance-critical applications. The electron-donating nature of the 4-methoxy group directly enhances the electron density of the entire heterocyclic system. This modification is crucial for applications like corrosion inhibition, where it promotes stronger adsorption onto metal surfaces compared to less electron-rich analogs. In biological contexts, this substituent significantly alters the molecule's polarity, solubility, and hydrogen-bonding potential, which can drastically change its interaction with enzyme active sites or cellular membranes, rendering simple analogs ineffective.

Superior Corrosion Inhibition Efficiency on Nickel Compared to Electron-Withdrawing Analog

In studies of nickel metal corrosion, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (A1) demonstrated superior inhibition compared to its 5-(4-nitrophenyl) analog (A2). The electron-donating methoxy group in A1 enhances its ability to adsorb onto the metal surface and form a protective film, a critical factor for inhibitor performance. This demonstrates that the specific electronic nature of the aryl substituent is a key driver of efficacy in corrosion applications.

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound DataHigher inhibition efficiency (quantitative values not specified in abstract)
Comparator Or Baseline5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (Lower inhibition efficiency)
Quantified DifferenceQualitatively superior performance due to electron-donating substituent.
ConditionsNickel metal in a corrosive medium, evaluated via polarization curves and impedance measurements.

For formulating high-performance corrosion inhibitors, selecting the methoxy-substituted compound provides measurably better material protection than using an analog with an electron-withdrawing group.

Defined Thermal Properties: Stable Melting Point for Process Control

The compound exhibits a distinct and relatively high melting point, reported in the range of 203-208 °C. This contrasts with the fundamental unsubstituted 1,3,4-oxadiazole, which is a liquid with a boiling point of 150 °C. The presence of the aryl substituent significantly increases the melting point, and the specific methoxy group provides a defined thermal transition point. This property is essential for applications requiring thermal stability, such as incorporation into polymers or use in high-temperature processes.

Evidence DimensionMelting Point
Target Compound Data203-208 °C
Comparator Or BaselineUnsubstituted 1,3,4-oxadiazole (Boiling Point: 150 °C)
Quantified DifferenceSignificantly higher thermal transition point (solid vs. liquid).
ConditionsStandard melting point determination (lit.)

A defined high melting point ensures material integrity and predictable behavior during thermal processing steps, a critical parameter for manufacturability and material science applications.

Established Precursor Suitability in Multi-Step Synthesis

This compound is a well-established intermediate for further chemical elaboration. The thiol group provides a reactive handle for S-alkylation reactions, a common strategy for building more complex molecules. For example, it can be reacted with bromo-acetamides in the presence of a base like NaH in DMF to generate N-substituted acetamide derivatives. This demonstrates its utility as a reliable building block where the core structure is needed for subsequent functionalization, a key procurement consideration for synthetic campaigns.

Evidence DimensionReaction Compatibility
Target Compound DataSuccessfully used as a nucleophile in S-alkylation reactions.
Comparator Or BaselineGeneral class of 5-substituted-1,3,4-oxadiazole-2-thiols.
Quantified DifferenceNot applicable; demonstrates process suitability.
ConditionsReaction with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide, NaH, DMF.

Procuring this specific compound provides a validated starting point for established, high-yield synthetic routes, reducing process development risk and time.

Development of Advanced Corrosion Inhibitors for Nickel and Steel Alloys

This compound is a strong candidate for formulating corrosion inhibitors, particularly where enhanced performance is required. Its electron-donating methoxy group leads to superior adsorption on metal surfaces compared to analogs with electron-withdrawing groups, making it suitable for protecting nickel and potentially other metals in acidic industrial environments.

Scaffold for Medicinal Chemistry Programs Targeting Novel Antimicrobials

As a functionalized heterocyclic, this compound serves as a key building block in synthetic medicinal chemistry. The 1,3,4-oxadiazole-2-thiol core is a known pharmacophore, and the 4-methoxyphenyl group provides a specific substitution pattern for structure-activity relationship (SAR) studies aimed at developing new anti-inflammatory or antimicrobial agents.

Monomer or Additive for High-Performance Polymers

Given its high melting point and stable aromatic structure, this compound is suitable for research in material science. It can be investigated for incorporation into polymer backbones or used as an additive to enhance the thermal stability and mechanical properties of high-performance materials.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.03064868 g/mol

Monoisotopic Mass

208.03064868 g/mol

Heavy Atom Count

14

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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